molecular formula C17H30OSi B11847614 1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol CAS No. 89267-79-8

1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol

Cat. No.: B11847614
CAS No.: 89267-79-8
M. Wt: 278.5 g/mol
InChI Key: SRLODRPPSHXFQO-UHFFFAOYSA-N
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Description

1’-((Trimethylsilyl)ethynyl)-[1,1’-bi(cyclohexan)]-1-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a bicyclohexyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-((Trimethylsilyl)ethynyl)-[1,1’-bi(cyclohexan)]-1-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions: 1’-((Trimethylsilyl)ethynyl)-[1,1’-bi(cyclohexan)]-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1’-((Trimethylsilyl)ethynyl)-[1,1’-bi(cyclohexan)]-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-((Trimethylsilyl)ethynyl)-[1,1’-bi(cyclohexan)]-1-ol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl moiety provides a site for further functionalization, enabling the compound to interact with biological targets and exhibit desired effects .

Comparison with Similar Compounds

  • 1-((Trimethylsilyl)ethynyl)-1,2-benziodoxol-3(1H)-one
  • 1-((Trimethylsilyl)ethynyl)benzene
  • 1-((Trimethylsilyl)ethynyl)cyclohexane

Uniqueness: 1’-((Trimethylsilyl)ethynyl)-[1,1’-bi(cyclohexan)]-1-ol is unique due to its bicyclohexyl structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

89267-79-8

Molecular Formula

C17H30OSi

Molecular Weight

278.5 g/mol

IUPAC Name

1-[1-(2-trimethylsilylethynyl)cyclohexyl]cyclohexan-1-ol

InChI

InChI=1S/C17H30OSi/c1-19(2,3)15-14-16(10-6-4-7-11-16)17(18)12-8-5-9-13-17/h18H,4-13H2,1-3H3

InChI Key

SRLODRPPSHXFQO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1(CCCCC1)C2(CCCCC2)O

Origin of Product

United States

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